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molecular formula C10H8N4S B8711262 3-Amino-5-phenylamino-isothiazole-4-carbonitrile

3-Amino-5-phenylamino-isothiazole-4-carbonitrile

Cat. No. B8711262
M. Wt: 216.26 g/mol
InChI Key: WELCWRQPHDYPND-UHFFFAOYSA-N
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Patent
US06989451B2

Procedure details

To an ice-cold solution of sodium ethoxide (1.7 g, 25 mmol) in absolute ethanol (25 ml) was added malononitrile (1.65 g, 25 mmol), followed by addition of phenyl isothiocyanate (5.43 g, 25 mmol). The mixture was stirred at ambient temperature for 12 hours, cooled and then treated with freshly prepared aqueous chloramine solution (125 ml). After being stirred for 24 hours at ambient temperature, the mixture was filtered and the solid was dried in air. Crystallization from DMF-EtOH afforded colorless crystals (2.5 g, 65%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5](#[N:9])[CH2:6][C:7]#[N:8].[C:10]1([N:16]=[C:17]=[S:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[NH2:19]Cl>C(O)C>[NH2:8][C:7]1[C:6]([C:5]#[N:9])=[C:17]([NH:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[S:18][N:19]=1 |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.7 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
1.65 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.43 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
NCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
After being stirred for 24 hours at ambient temperature
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried in air
CUSTOM
Type
CUSTOM
Details
Crystallization from DMF-EtOH afforded colorless crystals (2.5 g, 65%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC1=NSC(=C1C#N)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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